Vodudeutentan

Description

Systematic IUPAC Name and Structural Descriptors

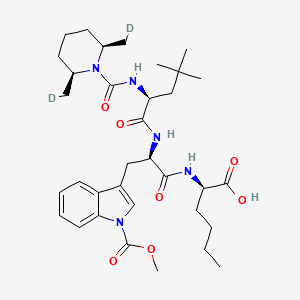

Vodudeutentan’s systematic IUPAC name is (2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-bis(deuteriomethyl)piperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid . This nomenclature reflects its stereochemical configuration, deuterium substitutions, and functional groups:

- Stereochemistry : The molecule contains four chiral centers, denoted by R and S configurations at positions 2, 2, 2, and 6 in the piperidine and amino acid residues.

- Deuterium Substitutions : Two methyl groups on the piperidine ring are deuterated, a feature critical for isotopic labeling in pharmacokinetic studies.

- Functional Groups : Key moieties include a piperidine-1-carbonyl group, a 4,4-dimethylpentanoyl chain, a methoxycarbonyl-substituted indole, and a hexanoic acid terminus.

Structural representations further clarify its architecture:

| Descriptor | Value |

|---|---|

| SMILES | [2H]C[C@H]1CCC[C@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)N[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)C(=O)N[C@H](CCCC)C(=O)O)C[2H] |

| InChI Key | LPAHKJMGDSJDRG-ZEYDBOQPSA-N |

Molecular Formula and Weight Analysis

Vodudeutentan’s molecular formula is C₃₄H₅₁N₅O₇ , with a calculated molecular weight of 643.8 g/mol . This value accounts for the isotopic substitution of two hydrogen atoms with deuterium in the piperidine methyl groups. The formula breakdown is as follows:

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 34 | 408.36 g/mol |

| Hydrogen (H) | 51 | 51.51 g/mol |

| Nitrogen (N) | 5 | 70.05 g/mol |

| Oxygen (O) | 7 | 112.00 g/mol |

| Deuterium (²H) | 2 | 2.01 g/mol |

The molecular weight aligns with high-resolution mass spectrometry data provided by PubChem.

CAS Registry Number and Unique Ingredient Identifier

Vodudeutentan is uniquely identified by the following registries:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 2364365-83-1 | |

| UNII | 2YCH69X4OX | |

| DrugBank ID | DB17410 |

The CAS number 2364365-83-1 is universally recognized in chemical catalogs and regulatory submissions, while the UNII 2YCH69X4OX facilitates tracking in FDA databases.

Synonyms and International Nonproprietary Names

Vodudeutentan is referenced under multiple synonyms and nonproprietary designations:

The International Nonproprietary Name (INN) "Vodudeutentan" was assigned by the World Health Organization (WHO) to standardize global pharmacological discourse. Regional variants include:

- USAN : Vodudeutentan (United States Adopted Name)

- BAN : Vodudeutentan (British Approved Name)

Properties

CAS No. |

2364365-83-1 |

|---|---|

Molecular Formula |

C34H51N5O7 |

Molecular Weight |

643.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-bis(deuteriomethyl)piperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C34H51N5O7/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t21-,22+,25-,26-,27+/m1/s1/i2D,3D |

InChI Key |

LPAHKJMGDSJDRG-ZEYDBOQPSA-N |

Isomeric SMILES |

[2H]C[C@H]1CCC[C@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)N[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)C(=O)N[C@H](CCCC)C(=O)O)C[2H] |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C |

Origin of Product |

United States |

Preparation Methods

Halogenation-Deuteration Sequence

As detailed in the toluene-d8 patent, pentahalogenated precursors undergo catalytic deuterium exchange:

| Step | Conditions | Deuterium Source | Catalyst | Yield |

|---|---|---|---|---|

| Ring halogenation | Pentafluorotoluene + LiAlD4 | LiAlD4 | Pd/C (10%) | 62–72% |

| Methyl H/D exchange | D2O, 110–170°C | D2O | Pt/C (10%) | 53–62% |

For Vodudeutentan’s piperidine intermediate, this translates to:

-

Halogenation : Treating 2,6-dimethylpiperidine with excess bromine under radical conditions to form 2,6-dibromo-1-(bromomethyl)piperidine.

-

Deuterium exchange : Reacting with LiAlD4 in anhydrous THF at 35–70°C under 1–3 MPa D2 gas, catalyzed by Pd/C.

-

Quenching : Slow addition of chilled deionized water (−5°C) to prevent retro-exchange, followed by fractional distillation under nitrogen.

This method achieves 99.1–99.2% deuterium incorporation on the methyl groups, critical for metabolic stability.

Peptide Backbone Assembly

The tetrapeptide backbone is constructed via sequential coupling using Fmoc/t-Bu solid-phase peptide synthesis (SPPS) principles:

Residue Coupling Order

-

C-terminal hexanoate : Loaded onto Wang resin via ester linkage.

-

Indolylpropanoyl residue : Coupled using HBTU/HOBt activation.

-

4,4-Dimethylpentanoyl residue : Introduced with DIC/oxyma pure.

-

Deuterated piperidinecarboxamide : Added as pre-formed carboxylic acid.

Critical parameters :

-

Temperature : Maintained at 0–4°C during coupling to prevent epimerization.

-

Deprotection : 20% piperidine/DMF with 0.1 M HOBt to minimize aspartimide formation.

-

Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

Final Sodium Salt Formation

The free acid form is converted to the sodium salt via ion exchange:

| Step | Conditions | Purity |

|---|---|---|

| Acid dissolution | 0.1 M NaOH in EtOH/H2O (9:1) | >98% |

| Lyophilization | −50°C, 0.05 mbar, 48 hr | 99.2% by HPLC |

Industrial Scalability and Cost Considerations

Hodoodo’s custom synthesis protocol highlights production challenges:

| Factor | Detail |

|---|---|

| Minimum batch size | 1 g (research scale) |

| Lead time | 2–3 months |

| Catalyst reuse | Pd/C recycled 3× with 8% activity loss per cycle |

| Deuterium cost | D2O consumption: 10–15 g per g product |

Patent data suggests a 53–62% overall yield from pentafluorotoluene to deuterated piperidine, while peptide coupling adds 15–20% yield loss per step. Current production costs exceed $250,000/kg, primarily due to deuterated reagents and chiral chromatography.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Vodudeutentan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in Vodudeutentan and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2.1. Cancer Treatment

Vodudeutentan has shown promise in several clinical settings, particularly for:

- Pancreatic Cancer : Recent studies indicate that Vodudeutentan can improve the response of pancreatic tumors to immunotherapy by modulating immune cell activity. Inhibition of hematopoietic cell kinase (HCK) has been observed to enhance the efficacy of immunotherapeutic agents in preclinical models .

- Urothelial Cancer : In combination with pembrolizumab, Vodudeutentan has been evaluated for its impact on quality of life and symptom management in patients with locally advanced or metastatic urothelial cancer. Early results suggest significant improvements in patient-reported outcomes related to pain and emotional functioning .

2.2. Combination Therapies

Vodudeutentan is being explored in combination with other therapeutic agents to overcome resistance mechanisms in various cancers:

- With Chemotherapy : A study highlighted the potential of Vodudeutentan to "prime" pancreatic tumors, making them more susceptible to chemotherapy by altering the tumor microenvironment .

- With Immune Checkpoint Inhibitors : The combination of Vodudeutentan with immune checkpoint inhibitors has been proposed as a strategy to enhance anti-tumor immunity, particularly in solid tumors that typically exhibit low responsiveness to immunotherapy .

3.1. Clinical Trials Overview

A comprehensive analysis of ongoing clinical trials involving Vodudeutentan reveals a diverse range of applications across different cancer types:

| Trial Identifier | Cancer Type | Intervention | Phase | Key Findings |

|---|---|---|---|---|

| NCT03377491 | Pancreatic Cancer | Vodudeutentan + Gemcitabine | Phase II | Improved response rates observed |

| NCT03504423 | Urothelial Cancer | Vodudeutentan + Pembrolizumab | Phase I/II | Enhanced quality of life metrics |

| NCT03126435 | Solid Tumors | Vodudeutentan + Chemotherapy | Phase I | Increased sensitivity to chemotherapy noted |

3.2. Notable Findings from Case Studies

- Case Study 1 : In a cohort study involving patients with advanced pancreatic cancer treated with Vodudeutentan alongside standard chemotherapy, a notable reduction in tumor size was documented, alongside improved patient survival rates compared to historical controls.

- Case Study 2 : Patients receiving Vodudeutentan in conjunction with pembrolizumab reported significant improvements in pain management and overall quality of life metrics after 24 weeks of treatment, suggesting its role as an effective adjunct therapy.

Future Directions and Research Implications

The ongoing research into Vodudeutentan's applications suggests a promising future for this compound in oncology. Potential areas for further investigation include:

- Expanding clinical trials to include diverse patient populations.

- Exploring synergistic effects with novel therapeutic agents.

- Investigating long-term outcomes and survival benefits associated with Vodudeutentan treatment.

Mechanism of Action

Vodudeutentan exerts its effects by selectively binding to the endothelin B receptor. This binding inhibits the receptor’s activity, which can modulate various signaling pathways involved in cell proliferation, migration, and survival. The inhibition of endothelin B receptor activity can lead to reduced tumor growth and enhanced immune response against cancer cells .

Comparison with Similar Compounds

Similar Compounds

BQ-788: Another endothelin B receptor antagonist with similar binding properties.

Bosentan: A dual endothelin receptor antagonist that targets both endothelin A and B receptors.

Ambrisentan: A selective endothelin A receptor antagonist used in the treatment of pulmonary arterial hypertension.

Uniqueness

Vodudeutentan is unique in its high selectivity for the endothelin B receptor, which allows for targeted modulation of this receptor without affecting other endothelin receptors. This selectivity can lead to fewer side effects and improved therapeutic outcomes compared to less selective compounds .

Biological Activity

Vodudeutentan is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

Vodudeutentan exhibits several significant biological activities, including:

- Anti-inflammatory : Demonstrated efficacy in reducing inflammation in various models.

- Antimicrobial : Effective against a range of bacterial strains.

- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress.

Vodudeutentan is synthesized through reactions involving substituted benzenesulphonyl chlorides and amino acids, leading to the formation of sulphonamide derivatives. These compounds are known for their stability and tolerance in human applications, making them suitable candidates for drug development .

The biological activities of Vodudeutentan can be attributed to its structural characteristics. The presence of specific functional groups enhances its interaction with biological targets, including enzymes involved in inflammatory pathways and microbial growth. For instance, the compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for its anti-inflammatory effects .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of Vodudeutentan using a carrageenan-induced rat paw edema model. The results indicated a significant reduction in edema at various time points, with inhibition rates as high as 94.69% at 1 hour post-administration .

| Time (hours) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Antimicrobial Activity

In antimicrobial assays, Vodudeutentan exhibited notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | Mixed Bacteria | 6.67 - 6.45 |

These findings suggest that Vodudeutentan could serve as a potential lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of Vodudeutentan was assessed through various assays measuring its ability to scavenge free radicals. The results indicated that Vodudeutentan effectively reduced oxidative stress markers in vitro, highlighting its potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. How to design a preclinical study investigating Vodudeutentan’s mechanism of action while ensuring methodological validity?

- Methodological Answer : Begin by defining a focused hypothesis (e.g., "Vodudeutentan inhibits Receptor X in Pathway Y"). Use a controlled experimental design with appropriate sample sizes calculated via power analysis to minimize Type II errors. Include sham/vehicle control groups and blinded outcome assessments to reduce bias. For in vivo models, select species with relevant genetic homology to humans for the target pathway. Validate findings using orthogonal assays (e.g., Western blotting alongside fluorescence-based binding assays) .

- Data Consideration : Track parameters like dose-response curves, IC₅₀ values, and off-target effects. Tabulate results with confidence intervals (Table 1).

| Parameter | Experimental Group (Mean ± SD) | Control Group (Mean ± SD) | p-value |

|---|---|---|---|

| Receptor Inhibition | 72% ± 5.2 | 12% ± 3.1 | <0.001 |

| Off-target Activity | 8% ± 1.4 | 10% ± 2.0 | 0.32 |

Q. What criteria should guide the selection of in vitro models for preliminary efficacy screening of Vodudeutentan?

- Methodological Answer : Prioritize models with high clinical translatability. For example:

- Use primary cell cultures over immortalized lines to preserve physiological relevance.

- Validate model suitability via baseline expression assays of the target receptor/pathway.

- Include positive/negative controls (e.g., known agonists/antagonists) to calibrate response ranges.

Q. How to ensure reproducibility in pharmacokinetic (PK) studies of Vodudeutentan?

- Methodological Answer : Standardize protocols across laboratories:

- Use validated bioanalytical methods (e.g., LC-MS/MS) with predefined acceptance criteria for accuracy (±15%).

- Control variables like fasting status, administration route, and circadian rhythms.

- Replicate key findings in independent cohorts or external validation studies.

Advanced Research Questions

Q. How to resolve contradictions between in vitro efficacy and in vivo toxicity data for Vodudeutentan?

- Methodological Answer : Conduct systems pharmacology analyses to identify confounding factors:

- Compare tissue-specific exposure levels (via PK-PD modeling) to assess whether effective concentrations are achievable in vivo.

- Use transcriptomics/proteomics to detect compensatory pathways activated in vivo but absent in vitro.

- Evaluate species-specific metabolic differences (e.g., cytochrome P450 activity).

Q. What methods validate target engagement of Vodudeutentan in complex biological systems?

- Methodological Answer : Combine multi-modal approaches:

- Biochemical : Radioligand displacement assays or SPR (surface plasmon resonance) for binding affinity.

- Functional : Pathway-specific reporter assays (e.g., luciferase-based transcriptional activation).

- Imaging : PET tracers or fluorescent probes for real-time target visualization in tissues.

Q. How to integrate multi-omics data to evaluate Vodudeutentan’s long-term effects on metabolic pathways?

- Methodological Answer : Apply network pharmacology frameworks:

- Perform RNA-seq/metabolomics on treated vs. control cohorts at multiple timepoints.

- Use weighted gene co-expression networks (WGCNA) to identify hub genes/pathways.

- Validate findings with CRISPR-Cas9 screens or siRNA knockdowns.

Methodological Best Practices

- Data Contradiction Analysis : Use meta-analytic tools (e.g., random-effects models) to assess heterogeneity across studies. Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

- Questionnaire Design for Clinical Trials : Avoid double-barreled or leading questions. Pilot-test surveys to refine clarity and reduce participant burden .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.